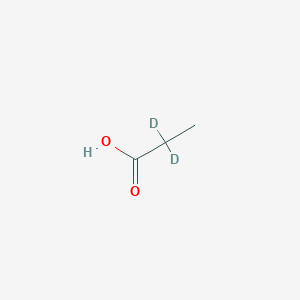
Propanoic acid-2,2-d2
Overview
Description
Propanoic acid-2,2-d2, also known as Propionic acid-2,2-d2, is a compound with the linear formula CH3CD2CO2H . It has a molecular weight of 76.09 .
Synthesis Analysis
Propanol can be oxidized to propanoic acid in the presence of alkaline potassium permanganate . A study also mentioned the selective oxidation of 1-propanol to propionic acid with high conversion, using a recyclable organic–inorganic heteropolyoxometalate as the catalyst and H2O2 as the oxidant .
Molecular Structure Analysis
The molecular structure of Propanoic acid-2,2-d2 can be represented by the SMILES string [2H]C([2H])©C(O)=O .
Chemical Reactions Analysis
Propanol can be converted to propanoic acid in the presence of alkaline potassium permanganate .
Physical And Chemical Properties Analysis
Propanoic acid-2,2-d2 has a refractive index n20/D of 1.386 (lit.), boiling point of 141 °C (lit.), melting point of −24-−23 °C (lit.), and a density of 1.020 g/mL at 25 °C .
Scientific Research Applications
1. Extraction and Recovery Techniques
Propanoic acid is significantly used in extraction and recovery processes. Studies have shown its effectiveness in reactive extraction, particularly with Aliquat 336 (a quaternary amine) in various diluents like n-heptane and 1-octanol, for recovering propionic acid from fermentation broth. This process is crucial in downstream processing for product separation in industries like food and pharmaceuticals (Keshav, Chand, & Wasewar, 2009).
2. Chemical Synthesis and Catalysis
Propanoic acid has roles in chemical synthesis and catalysis. For instance, selective α-chlorination of propanoic acid forms important compounds like 2-monochloropropanoic and 2,2-dichloropropanoic acid. This process, conducted in a laboratory-scale reactor, involves catalysts like chlorosulfonic acid and is critical for producing specific chemical compounds (Salmi, Mäki-Arvela, Paatero, & Byggningsbacka, 2000).
3. Environmental Applications
In environmental science, propanoic acid derivatives are used in studies like the adsorption of herbicides from aqueous solutions. For instance, the adsorption of 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides showcases its potential in water treatment and herbicide removal (Kamaraj, Davidson, Sozhan, & Vasudevan, 2015).
4. Material Science
Propanoic acid is also important in material science. It has been used in the synthesis of carboxylic-functionalized ionic liquids for dissolving lanthanide oxides, contributing to the development of soft luminescent materials (Li, Li, Wang, & Ru, 2011).
5. Biochemistry and Molecular Studies
In biochemistry, propanoic acid derivatives like 1,N2-propano-2'-deoxyguanosine DNA adducts have been studied for their stability and degradation pathways, contributing to our understanding of DNA damage and repair mechanisms (Barbati, Bonnefoy, Botta, & Chiron, 2010).
Mechanism of Action
Target of Action
Propanoic acid-2,2-d2, also known as Propionic acid-2,2-d2, is a deuterated compound of propionic acid . The primary targets of propionic acid are various microorganisms, where it acts as an antimicrobial agent . It is generally recognized as safe (GRAS) and is used as a food preservative .
Mode of Action
The mode of action of propionic acid and its deuterated form, Propanoic acid-2,2-d2, is primarily antimicrobial. It can pass through a cell membrane into the cytoplasm in its non-dissociated form. Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Biochemical Pathways
Propionic acid can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .
Pharmacokinetics
It is known that the compound has a boiling point of 141 °c and a density of 1020 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Propanoic acid-2,2-d2 is its antimicrobial effect. It inhibits the growth of mold, yeast, and bacteria by disrupting the pH gradient across the cell membrane .
Action Environment
The action, efficacy, and stability of Propanoic acid-2,2-d2 can be influenced by various environmental factors. For instance, its antimicrobial properties can be enhanced when used in combination with other organic acids such as acetic, lactic, malic, and citric acids . Furthermore, its physical properties, such as boiling point and density, may also be affected by temperature and pressure .
Safety and Hazards
properties
IUPAC Name |
2,2-dideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480910 | |
| Record name | Propanoic acid-2,2-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid-2,2-d2 | |
CAS RN |
19136-91-5 | |
| Record name | Propanoic acid-2,2-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19136-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



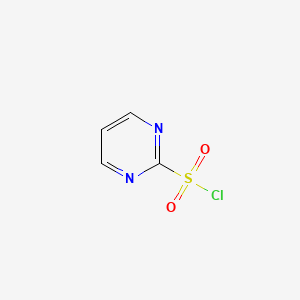
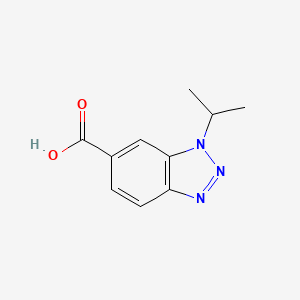

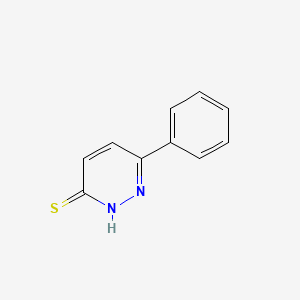
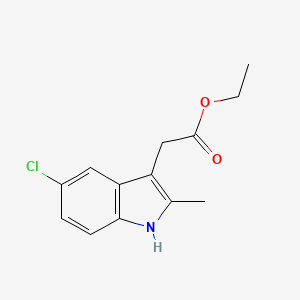


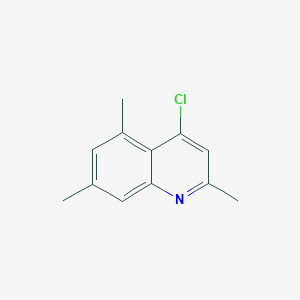
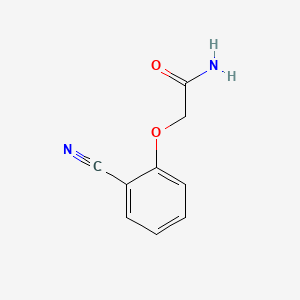
![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)

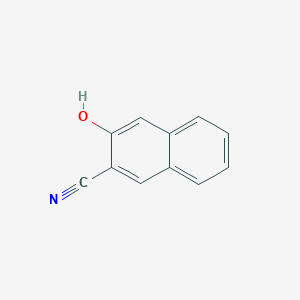
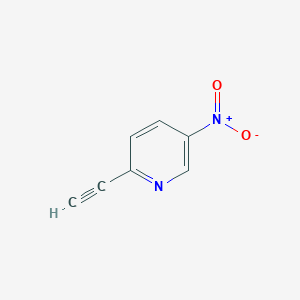
![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)